2-Methoxyphenyl Cyanate: Technical Profile & Application Guide
2-Methoxyphenyl Cyanate: Technical Profile & Application Guide
The following technical guide details the properties, synthesis, and reactivity of 2-Methoxyphenyl cyanate (CAS 1125-91-3) .
[1]
CAS Number: 1125-91-3 Synonyms: Cyanic acid, 2-methoxyphenyl ester; Guaiacol cyanate Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol [1]
Executive Summary
2-Methoxyphenyl cyanate is an aryl cyanate ester characterized by the presence of a reactive cyanate group (-OCN) ortho to a methoxy substituent.[1] Unlike its isomer, 2-methoxyphenyl isocyanate (CAS 700-87-8), which contains a nitrogen-bonded cumulative double bond system (-N=C=O), the cyanate ester features an oxygen-bonded nitrile (-O-C≡N).[1]
This compound serves as a critical model for bio-based thermosetting resins derived from lignin (guaiacol/vanillin derivatives) and acts as a selective electrophilic cyanating agent in organic synthesis.[1] Its unique ortho-methoxy architecture introduces specific steric and electronic effects that influence its cyclotrimerization kinetics and thermal decomposition pathways.[1]
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
The ortho-methoxy group reduces the symmetry of the molecule compared to phenyl cyanate, influencing its volatility and crystalline behavior.
| Property | Value / Description | Source Validation |
| Physical State | Colorless to pale yellow liquid | [1] |
| Boiling Point | 98–103 °C at 3 mmHg | [1] |
| Density | ~1.18 g/cm³ (Predicted) | Derived from structural analogs |
| Solubility | Soluble in acetone, DCM, toluene, ethyl acetate.[1] Hydrolyzes in water.[1] | Standard Aryl Cyanate Profile |
| Functional Group | Cyanate (-O-C≡N) | IR stretch ~2240–2270 cm⁻¹ |
| Stability | Moisture sensitive; prone to cyclotrimerization at T > 150 °C | [2] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Distinction: Do not confuse with 2-Methoxyphenyl Isocyanate (CAS 700-87-8) . * Cyanate (1125-91-3): Ar-O-C≡N (Electrophilic Carbon, forms Triazines)
Isocyanate (700-87-8): Ar-N=C=O[1] (Reacts to form Ureas/Carbamates)
Synthetic Methodology
The synthesis of 2-methoxyphenyl cyanate relies on the cyanation of 2-methoxyphenol (guaiacol) using a cyanogen halide. The protocol requires strict temperature control to prevent the formation of imidocarbonates (dimers) or hydrolysis.
Standard Protocol: Cyanogen Bromide Route[1][4][12]
Reaction:
Reagents:
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2-Methoxyphenol (Guaiacol) [1.0 eq][1]
-
Cyanogen Bromide (CNBr) [1.1 eq] (Warning: Highly Toxic)
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Triethylamine (TEA) [1.05 eq][2]
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Solvent: Anhydrous Acetone or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Dissolve 2-methoxyphenol and CNBr in anhydrous acetone in a round-bottom flask under nitrogen atmosphere.
-
Cooling: Cool the solution to -10 °C using an ice/salt bath. Low temperature is critical to favor O-cyanation over side reactions.[1]
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Addition: Add TEA dropwise over 30–60 minutes. Maintain internal temperature below 0 °C. The reaction is exothermic, and TEA·HBr salt will precipitate immediately.[1]
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Completion: Stir for an additional 30 minutes at 0 °C.
-
Workup:
-
Purification: Distill under high vacuum (BP 98–103 °C @ 3 mmHg).
Synthesis Workflow Diagram[1][14]
Figure 1: Synthesis workflow for 2-Methoxyphenyl cyanate via the Cyanogen Bromide route.[1]
Reactivity & Mechanisms[1][15][16]
Cyclotrimerization (Curing)
Like other aryl cyanates, 2-methoxyphenyl cyanate undergoes thermally induced cyclotrimerization to form a cyanurate ester (1,3,5-triazine) .[1] This reaction is the basis for high-performance cyanate ester resins used in aerospace composites and electronics.[1]
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Catalysts: Transition metal carboxylates (e.g., Copper(II) acetylacetonate) or phenols.[1]
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Effect of Ortho-Methoxy: The ortho-methoxy group provides steric hindrance, slightly increasing the onset temperature of curing compared to unsubstituted phenyl cyanate. However, it also creates a unique thermal decomposition pathway.[1][4]
Thermal Decomposition Pathway
Research into lignin-derived cyanate esters (which often contain the 2-methoxy motif) reveals a specific degradation mechanism.[1] At very high temperatures (>300 °C), the ortho-methoxy group facilitates a rearrangement that can lead to the evolution of methyl isocyanate or isocyanic acid, rather than the standard char formation observed in bisphenol-A based resins [2][3].
Reactivity Landscape Diagram[1]
Figure 2: Reactivity profile showing the conversion to triazine networks and specific decomposition pathways.
Applications
High-Performance Polymers
2-Methoxyphenyl cyanate is utilized as a monofunctional model compound to study the kinetics and properties of renewable resins derived from vanillin and guaiacol .[1]
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Insight: It helps researchers isolate the effects of the methoxy substituent on water uptake (hydrophilicity) and thermal stability without the complexity of a crosslinked network.
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Outcome: Studies show that while the methoxy group lowers thermal stability slightly compared to all-carbon backbones, it allows for the utilization of bio-mass feedstocks [3].
Chemical Synthesis
It acts as a reagent for the introduction of the nitrile functionality or the synthesis of heterocyclic compounds (e.g., benzoxazines or tetrazoles) via cycloaddition reactions.
Safety & Handling
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Toxicity: Aryl cyanates are sensitizers.[1] The precursor, Cyanogen Bromide, is volatile and highly toxic (releases cyanide). All synthesis must occur in a well-ventilated fume hood.[1]
-
Storage: Store at < 5 °C under inert gas (Argon/Nitrogen). Moisture will cause hydrolysis to the carbamate and eventually revert to the phenol.
-
Hazards:
References
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Grigat, E., & Pütter, R. (1971).[1] Esters of cyanic acid. U.S. Patent No.[1] 3,553,244.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
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Harvey, B. G., et al. (2011).[1] Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources. Naval Air Warfare Center Weapons Division. Link
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Meylemans, H. A., et al. (2013).[1] Synthesis, characterization, and cure chemistry of renewable bis(cyanate) esters derived from 2-methoxy-4-methylphenol. Journal of Applied Polymer Science. Link
